molecular formula C10H10N2O2 B1267739 Benzyl (cyanomethyl)carbamate CAS No. 3589-41-1

Benzyl (cyanomethyl)carbamate

Cat. No. B1267739
CAS RN: 3589-41-1
M. Wt: 190.2 g/mol
InChI Key: DVUXKEFDAGQPQU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Enantioselective synthesis of benzyl (cyanomethyl)carbamate derivatives has been developed, utilizing iodolactamization as a key step for producing potent CCR2 antagonists. This approach enables the efficient creation of highly functionalized intermediates, essential for subsequent chemical transformations (Campbell et al., 2009).

Molecular Structure Analysis

The vibrational (FT-IR, FT-Raman) and UV–Visible spectroscopic studies, alongside HOMO–LUMO, NBO, NLO, and MEP analysis conducted using DFT calculations, have provided comprehensive insights into the electronic and structural properties of Benzyl (imino (1H-pyrazol-1-yl) methyl) carbamate molecules. These studies compare experimental data with theoretical models to elucidate molecular geometries and vibrational spectra, aiding in understanding the molecule's electronic and nonlinear optical properties (Rao et al., 2016).

Chemical Reactions and Properties

The use of the cyanomethyl unit as a protecting group for phenols, primary and secondary amines, and carbamates showcases its utility in organic synthesis. The optimized conditions for the formation and hydrolysis of cyanomethyl-protected groups, especially in the presence of hydrogenolysis-sensitive groups like O- and N-benzyl, highlight its versatility and efficiency in synthetic chemistry (Benarab et al., 1993).

Physical Properties Analysis

The molecular modeling and synthesis of ethyl benzyl carbamates, including those with possible ixodicide activity, illustrate the significance of computational chemistry in predicting and analyzing the physical properties of benzyl (cyanomethyl)carbamate derivatives. These studies involve the optimization of new structures and provide a foundation for the synthesis of compounds with specific biological activities (Hugo et al., 2019).

Scientific Research Applications

Cyanomethyl Unit as a Protecting Group

Benzyl (cyanomethyl)carbamate finds application in the realm of organic chemistry as a protecting group. Abdelhakim Benarab et al. (1993) explored its use for protecting phenols, primary and secondary amines, and carbamates. They optimized conditions for the formation and hydrolysis of cyanomethyl in the presence of other hydrogenolysis-sensitive groups such as O- and N- benzyl groups (Benarab et al., 1993).

Catalytic Applications in Organic Reactions

In a study by Zhibin Zhang et al. (2006), benzyl (cyanomethyl)carbamate was used in Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates. This reaction was effective for the formation of various derivatives, demonstrating the compound's role in catalytic processes (Zhang et al., 2006).

Stereochemical Control in Organic Synthesis

Michael R Harris et al. (2013) reported on stereospecific coupling of benzylic carbamates, including benzyl (cyanomethyl)carbamate, with arylboronic esters. The study highlighted the control of stereochemistry in such reactions, which is crucial in synthesizing enantiomerically pure compounds (Harris et al., 2013).

Crystal Growth and Characterization

Research by S. Solanki et al. (2015) focused on the growth and characterization of organic single crystal benzyl carbamate. They assessed cell parameters, morphologies, and crystalline perfection, which are important for materials science applications (Solanki et al., 2015).

Synthesis of Novel Compounds

Tun-Cheng Chien et al. (2004) synthesized 1-substituted 2-amino-3-cyanopyrroles, using 1-benzyl-3-cyanopyrrole-2-carbonyl azide as a precursor. This research indicates the compound's utility in developing new synthetic routes and precursors (Chien et al., 2004).

Safety And Hazards

Benzyl (cyanomethyl)carbamate should be handled with care to avoid dust formation and inhalation of vapors. It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound . In case of accidental release, it should be swept up and kept in suitable, closed containers for disposal .

Future Directions

Carbamates, including Benzyl (cyanomethyl)carbamate, have potential for future studies on C(sp3)–H functionalisation . They are also promising for the development of eco-compatible and potentially safe pesticides .

properties

IUPAC Name

benzyl N-(cyanomethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9/h1-5H,7-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVUXKEFDAGQPQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30288213
Record name Benzyl Cyanomethylcarbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (cyanomethyl)carbamate

CAS RN

3589-41-1
Record name 3589-41-1
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Record name Benzyl Cyanomethylcarbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(Benzyloxycarbonyl)-2-aminoacetonitrile
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Synthesis routes and methods I

Procedure details

NaHCO3 (1.09 g, 12.97 mmol) in water (5 mL) was added to a stirred solution of 2-aminoacetonitrile sulfate (1.0 g, 6.48 mmol) in 1,4-Dioxane (10 mL) at 0-5° C. followed by addition of Benzylchloroformate (1.3 g, 1.11 mL, 7.78 mmol) and stirring was continued at 20-35° C. for 15 h. Reaction mixture was diluted with DCM and washed it with water, dried over anhydrous sodium sulphate and concentrated under reduced pressure to afford the crude, which was purified by Column chromatography (using Silica gel 60-120 and 10% MeOH in DCM as eluent) to afford 700 mg of the title compound.
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
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Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.11 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a vigorously stirred solution of aminoacetonitrile (20 g; 0.216 mole), NaHCO3 (50 g; 0.595 mole) in water (450 ml) and dioxane (250 ml), 50% benzyl chloroformate in toluene (67.88 ml; 0.475 mole) was added at 0° C. After stirring at room temperature for 16 h, the reaction mixture was extracted with EtOAc. The EtOAc layer was washed with water and dried over anhydrous Na2SO4. Solvent was removed and the dark brown oil was purified by flash chromatography over silica gel with 30-50% EtOAc-PE 60-80° C. Yield, 33 g (80.3%); mp, 42-43° C.; MS (EI): 190 (M+), 145, 130, 117, 108, 91; analysis: C10H10N2O2 requires C, 63.15; H, 5.30; N, 14.73; found: C, 62.95; H, 5.05; N, 14.50%.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
67.88 mL
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Kitamura, Q Zheng, JL Woehl, A Solania… - Journal of the …, 2020 - ACS Publications
Optimization of small-molecule probes or drugs is a synthetically lengthy, challenging, and resource-intensive process. Lack of automation and reliance on skilled medicinal chemists is …
Number of citations: 91 pubs.acs.org
P Pace, ME Di Francesco, OG Paz… - … OF PAPERS OF THE …, 2005 - academia.edu
Step 1: to a stirred solution of 4-(tert-butoxycarbonyl) morpholine-3-carboxylic acid (1 eq.), pyridine (0.6 eq.) and di-tert-butyl dicarbonate (1.3 eq) in dioxane (0.2 M), NH4HCO3 (1.26 eq.…
Number of citations: 0 www.academia.edu
K Norseeda, FBA Pavel, JT Rutherford, HN Meer… - Bioorganic & Medicinal …, 2023 - Elsevier
Previously, 1-((4-(4-bromophenyl)-1H-imidazol-2-yl)methyl)-3-(5-(pyridin-2-ylthio)thiazol-2-yl)urea bearing a p-bromine substitution was shown to possess selective inhibitory activity …
Number of citations: 3 www.sciencedirect.com
JA Jones, AM Prior, RKR Marreddy… - ACS chemical …, 2019 - ACS Publications
Clostridioides difficile infection (CDI) is a leading cause of significant morbidity, mortality, and healthcare-related costs in the United States. After standard therapy, recurrence rates …
Number of citations: 10 pubs.acs.org
CN LaRock, J Todd, DL LaRock, J Olson… - Science …, 2016 - science.org
Interleukin-1β (IL-1β) is a key proinflammatory cytokine that drives antimicrobial immune responses. IL-1β is aberrantly activated in autoimmune diseases, and IL-1β inhibitors are used …
Number of citations: 135 www.science.org

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